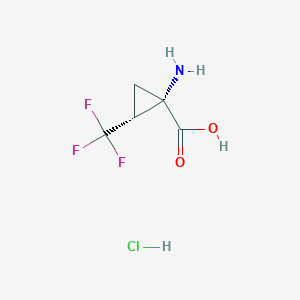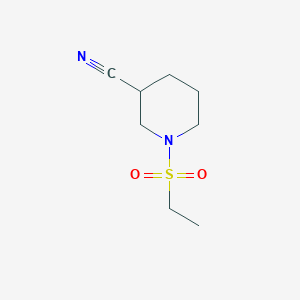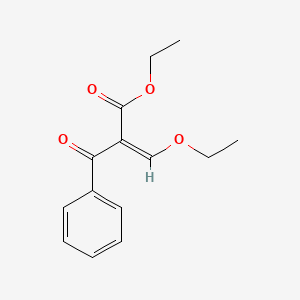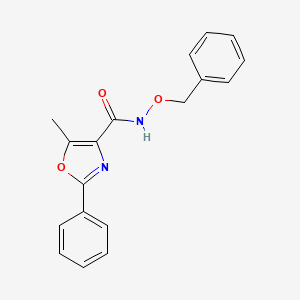![molecular formula C16H19NO4 B7817914 6-{[(Benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid](/img/structure/B7817914.png)
6-{[(Benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-{[(Benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid involves several steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (CBZ) group, followed by the formation of the spirocyclic structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-{[(Benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the CBZ protecting group, yielding the free amine.
Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group is replaced with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{[(Benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving protein interactions and modifications.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-{[(Benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amine group, which can then participate in various biochemical pathways. The spirocyclic structure provides stability and unique reactivity to the compound .
Comparison with Similar Compounds
Similar compounds to 6-{[(Benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid include:
6-{[(tert-Butoxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid: This compound has a tert-butoxycarbonyl (BOC) protecting group instead of the benzyloxycarbonyl group.
6-{[(tert-Butoxycarbonyl)amino]methyl}spiro[3.3]heptane-2-carboxylic acid: This variant has a methyl group attached to the spirocyclic structure. The uniqueness of this compound lies in its specific protecting group and spirocyclic structure, which confer distinct reactivity and stability properties.
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-14(19)12-6-16(7-12)8-13(9-16)17-15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONHTWHYPRRKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
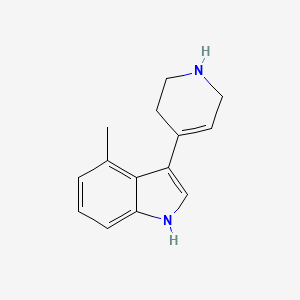
![ethyl (1R,3S,4S)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate;chloride](/img/structure/B7817837.png)
![Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B7817842.png)
![2-Bromo-6-methylimidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B7817844.png)
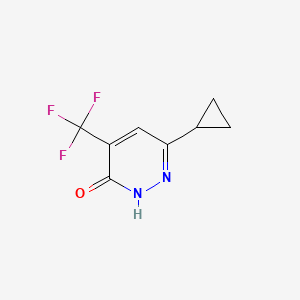
![5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine](/img/structure/B7817858.png)
![2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7817874.png)
![potassium;(Z)-N-(5,6-dimethyl-2-sulfanylidene-3H-furo[2,3-d]pyrimidin-4-yl)benzenecarboximidate](/img/structure/B7817884.png)
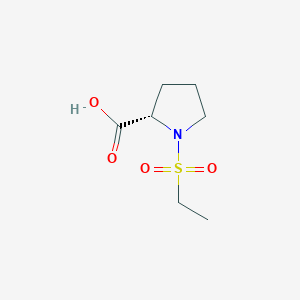
![(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine](/img/structure/B7817902.png)
